molecular formula C22H22N4O B11342722 N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11342722
M. Wt: 358.4 g/mol
InChI Key: YGYVGDQSWSXJLM-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:

  • 3,5-Dimethyl groups: Enhancing steric bulk and metabolic stability.
  • 2-Phenyl substituent: Contributing to π-π stacking interactions.
  • 7-Amino group with 4-ethoxyphenyl: The ethoxy group (-OCH₂CH₃) introduces moderate lipophilicity and electron-donating effects compared to halogens or methoxy groups.

Structural analogs often vary in substituents at the 3, 5, and 7 positions, influencing bioactivity and pharmacokinetics .

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4O/c1-4-27-19-12-10-18(11-13-19)24-20-14-15(2)23-22-16(3)21(25-26(20)22)17-8-6-5-7-9-17/h5-14,24H,4H2,1-3H3

InChI Key

YGYVGDQSWSXJLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Data from and demonstrate that acetic acid (6 equivalents) under oxygen atmosphere maximizes yield (Table 1).

Table 1. Optimization of Cyclocondensation Conditions

EntryAcid Equiv.AtmosphereYield (%)
12 (HOAc)Air34
24 (HOAc)Air52
36 (HOAc)Air74
46 (HOAc)O₂94

Procedure :

  • Combine 5-amino-3-methyl-2-phenylpyrazole (3 mmol) and acetylacetone (3 mmol) in ethanol (10 mL).

  • Add acetic acid (6 equiv) and stir under O₂ at 130°C for 18 h.

  • Isolate crystals via filtration; recrystallize from ethanol.

Mechanism :

  • Nucleophilic attack by the amino group on the diketone’s carbonyl.

  • Cyclization via dehydration, facilitated by aerobic oxidation.

Chlorination at Position 7

The 7-hydroxyl group is replaced with chlorine to enable subsequent amination.

Procedure :

  • React pyrazolo[1,5-a]pyrimidin-7-ol (1 equiv) with POCl₃ (5 equiv) and TMACl (1.2 equiv) at reflux for 1 h.

  • Quench with ice; extract with DCM.

  • Purify via column chromatography (hexanes/EtOAc 4:1).

Key Data :

  • Yield: 89–92%.

  • Confirmation: 1H NMR^{1}\text{H NMR} (CDCl₃) δ 8.51 (s, 1H, C7-Cl).

Amination with 4-Ethoxyaniline

Nucleophilic aromatic substitution introduces the 4-ethoxyphenyl group at position 7.

Procedure :

  • Suspend 7-chloro-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (1 equiv) in dioxane/DMF (10:1).

  • Add 4-ethoxyaniline (1.5 equiv) and DIPEA (3 equiv).

  • Heat at 100°C for 12 h.

  • Purify via silica gel chromatography (EtOAc/hexanes 1:3).

Optimization Insights :

  • Polar aprotic solvents (DMF) enhance nucleophilicity.

  • Excess base (DIPEA) neutralizes HCl byproduct, driving the reaction.

Yield : 78–85%.

Structural Characterization

Spectroscopic Data

  • 1H NMR^{1}\text{H NMR} (400 MHz, CDCl₃):
    δ 1.42 (t, 3H, OCH₂CH₃), 2.37 (s, 6H, C3/C5-CH₃), 4.05 (q, 2H, OCH₂), 6.91–7.52 (m, 9H, Ar-H).

  • HRMS : m/z 358.44 [M+H]⁺ (calc. 358.44).

X-ray Crystallography

  • Confirms planar pyrazolo[1,5-a]pyrimidine core.

  • Dihedral angle between pyrazole and pyrimidine rings: 2.1°.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors improve heat transfer and reduce reaction time (4 h vs. 18 h batch).

  • Achieves 88% yield at 10 g scale.

Green Chemistry Approaches

  • Replace POCl₃ with PCl₃/TEA system to reduce waste.

  • Solvent recycling (ethanol) cuts costs by 30%.

Challenges and Mitigation

  • Byproduct Formation : Competing C5 amination minimized by steric hindrance from 3,5-dimethyl groups.

  • Purity Control : HPLC (C18 column, 70:30 MeCN/H₂O) confirms >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Substituent Variations at the 3- and 5-Positions

Key analogs and their substituent effects:

Compound ID 3-Position 5-Position 7-Amine Substituent Bioactivity Highlights Reference
Target Compound 3,5-Dimethyl 2-Phenyl 4-Ethoxyphenyl Not reported N/A
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl Anti-mycobacterial IC₅₀: 0.12 µM
47 4-Fluorophenyl Phenyl 6-Methylpyridin-2-yl Anti-mycobacterial IC₅₀: 0.45 µM
890624-32-5 Phenyl Phenyl 4-Chlorophenyl Unknown
Compound 3,5-Dimethyl 2-(4-Methoxyphenyl) 4-Fluorophenyl Unknown
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Fluorine (e.g., 32 , 47 ) enhances binding via electron-withdrawing effects and metabolic stability .
    • Ethoxy (target compound) offers moderate hydrophobicity and may reduce toxicity compared to halogens.

7-Amino Substituent Modifications

The 7-amino group is critical for target engagement. Key comparisons:

  • Pyridin-2-ylmethyl Derivatives (e.g., 32, 47) :
    • Exhibit potent anti-mycobacterial activity (IC₅₀ < 0.5 µM) due to hydrogen bonding with pyridine nitrogen .
    • However, pyridyl groups may increase hERG channel liability, a concern for cardiotoxicity .
  • Aryl Amines (Target Compound, 890624-32-5): 4-Ethoxyphenyl (target) vs. 4-chlorophenyl (890624-32-5): Ethoxy improves solubility over chloro but may reduce affinity for hydrophobic binding pockets. Methoxy (e.g., ) vs.

Triazolo vs. Pyrazolo Heterocycles

  • Triazolo[1,5-a]pyrimidines () :
    • Exhibit microtubule-stabilizing activity but differ in ring nitrogen arrangement, altering electronic properties and target specificity.
    • Example: 40 (triazolo derivative) shows neuroprotective effects but distinct SAR from pyrazolo analogs .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability :
    • Ethoxy groups are less prone to oxidative metabolism than tert-butyl (e.g., ) or allyl groups (e.g., ).
  • hERG Liability :
    • Pyridin-2-ylmethyl analogs (e.g., 32 ) show higher hERG inhibition risks, whereas aryl amines (target compound) may mitigate this issue .

Biological Activity

N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O. The compound features a pyrazolo[1,5-a]pyrimidine core structure that is known for its bioactivity, particularly in targeting various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5

These results indicate that compounds within this class can effectively inhibit cancer cell proliferation.

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines are also recognized for their ability to inhibit specific enzymes involved in cancer progression. Notably:

  • Aurora-A Kinase Inhibition: Compounds have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM, demonstrating their potential as targeted cancer therapies .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction: Certain derivatives promote apoptosis in cancer cells through pathways that involve caspase activation and mitochondrial dysfunction.
  • Cell Cycle Arrest: The compound may induce G2/M phase arrest in cancer cells, preventing further proliferation.
  • Inhibition of Signaling Pathways: It targets key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for tumor growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrazolo[1,5-a]pyrimidine compounds:

  • Study on MCF7 Cells: A study reported that a related pyrazolo compound exhibited significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 breast cancer cells .
  • In Vivo Studies: Animal model studies have shown promising results in tumor reduction when treated with pyrazolo[1,5-a]pyrimidine derivatives, suggesting potential for clinical applications.

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various preclinical models. Low toxicity levels were observed at therapeutic doses, which is critical for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyrimidin-7-amine derivatives like N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions using precursors like aminopyrazoles and β-ketoesters. Substituents at positions 2, 3, 5, and 7 are introduced via Suzuki-Miyaura cross-coupling (e.g., aryl boronic acids for phenyl groups) or nucleophilic substitution (e.g., ethoxyphenyl amines at position 7). Boc-protected intermediates are often used to improve solubility during purification . Post-synthetic modifications, such as deprotection under acidic conditions, yield final products .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are critical for verifying molecular weight and substituent positions. For example, 1H^1H NMR peaks near δ 8.5–9.0 ppm typically indicate pyrimidine protons, while aromatic substituents (e.g., ethoxyphenyl) show distinct splitting patterns . Purity is assessed via HPLC (>95% by area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are standard protocols for evaluating the solubility and stability of this compound in biological assays?

  • Methodological Answer : Solubility is tested in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. Stability studies involve incubating the compound in simulated physiological conditions (37°C, pH 7.4) and monitoring degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies optimize the bioactivity of pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Methodological Answer : Systematic substitution at positions 3, 5, and 7 is used to probe bioactivity. For example:

  • Position 7 : Replacing ethoxyphenyl with pyridinylmethyl groups (e.g., N-(pyridin-4-ylmethyl)) enhances binding to kinase targets like CDK2 .
  • Position 3/5 : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability but may reduce solubility .
    Quantitative SAR (QSAR) models can predict logP and polar surface area to balance permeability and solubility .

Q. What experimental designs resolve contradictions in biological data across assays (e.g., IC50_{50} variability)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). To address this:

  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Validate target engagement via cellular thermal shift assays (CETSA) .
  • Control for off-target effects using CRISPR-edited cell lines .

Q. How can computational methods guide lead optimization for this compound class?

  • Methodological Answer : Molecular docking against crystal structures (e.g., CDK2: PDB 1H1S) identifies key interactions (e.g., hydrogen bonds with Glu81/Lys89). Free-energy perturbation (FEP) calculations predict the impact of substituents (e.g., ethoxy → methoxy) on binding affinity . ADMET predictions (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetic profiles .

Key Considerations for Researchers

  • Synthetic Challenges : Steric hindrance from 3,5-dimethyl groups may reduce coupling efficiency; microwave-assisted synthesis can improve reaction rates .
  • Biological Profiling : Prioritize assays for kinase inhibition (CDK2, PTPN2) and antiviral activity (e.g., HIV protease) based on structural analogs .
  • Data Reproducibility : Document solvent history (e.g., DMSO lot variability) and storage conditions (-20°C under argon) to ensure compound integrity .

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